molecular formula C3H6N6 B14080579 1,3-Diazidopropane CAS No. 100910-72-3

1,3-Diazidopropane

Cat. No.: B14080579
CAS No.: 100910-72-3
M. Wt: 126.12 g/mol
InChI Key: WXZXTRCKSOLGKX-UHFFFAOYSA-N
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Description

1,3-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone. This compound is known for its high reactivity and is often used in various chemical synthesis processes. The molecular formula of this compound is C3H6N6, and it is typically a colorless liquid at room temperature.

Preparation Methods

1,3-Diazidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by azido groups. The reaction conditions typically require heating to ensure complete conversion .

Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent safety protocols due to the compound’s explosive nature. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and improve safety.

Chemical Reactions Analysis

1,3-Diazidopropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like concentrated sulfuric acid and nitric acid, reducing agents like hydrogen gas in the presence of a catalyst, and alkynes for cycloaddition reactions. Major products formed from these reactions include nitro compounds, diamines, and triazoles.

Scientific Research Applications

1,3-Diazidopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-diazidopropane exerts its effects is primarily through its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science. The molecular targets and pathways involved often include nucleophilic sites on other molecules, facilitating the formation of new covalent bonds .

Comparison with Similar Compounds

1,3-Diazidopropane can be compared with other azido compounds such as:

    1,2-Diazidoethane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.

    1,4-Diazidobutane: With a longer carbon chain, this compound has different physical properties and is used in different types of chemical synthesis.

    Azidomethyl compounds: These compounds have azido groups attached to a methyl group, offering different reactivity patterns.

The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various chemical transformations and applications .

Properties

CAS No.

100910-72-3

Molecular Formula

C3H6N6

Molecular Weight

126.12 g/mol

IUPAC Name

1,3-diazidopropane

InChI

InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2

InChI Key

WXZXTRCKSOLGKX-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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